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Compound of Interest

Compound Name: 4-(Boc-aminomethyl)azepane

Cat. No.: B1407249

In the landscape of medicinal chemistry, the exploration of novel three-dimensional chemical
space is paramount for the discovery of next-generation therapeutics. While five- and six-
membered nitrogenous heterocycles like pyrrolidines and piperidines are ubiquitous in drug
design, the seven-membered azepane ring has emerged as a structurally significant and
comparatively underexplored scaffold.[1][2] The inherent conformational flexibility of the
azepane ring allows it to present substituents in diverse spatial arrangements, which can be
critical for optimizing interactions with biological targets.[3]

This guide focuses on 4-(Boc-aminomethyl)azepane, also known by its IUPAC name, tert-
butyl (azepan-4-ylmethyl)carbamate. This molecule is a key bifunctional building block,
strategically designed for facile incorporation into more complex molecular architectures. The
tert-butoxycarbonyl (Boc) group serves as an acid-labile protecting group for the exocyclic
primary amine, while the azepane ring's secondary amine provides another point for chemical
modification. This dual functionality makes it an invaluable intermediate in the synthesis of
pharmacologically active agents, particularly in the development of kinase inhibitors and other
targeted therapies.[4][5] The azepane core itself is present in numerous FDA-approved drugs,
highlighting its therapeutic relevance and proven value in creating effective medicines.[3][4][6]

[7]

Physicochemical and Structural Properties

Understanding the fundamental properties of 4-(Boc-aminomethyl)azepane is the first step in
its effective application. These properties dictate its solubility, stability, and reactivity in various
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experimental conditions.

Core Chemical Data

The essential identifiers and properties of the compound are summarized below for quick

reference.

Property Value Source
tert-butyl 4-

IUPAC Name (aminomethyl)azepane-1- [8]
carboxylate

CAS Number 1369353-14-9 [8]

Molecular Formula C12H24N202 [8]

Molecular Weight 228.34 g/mol [8]
CC(C)

SMILES [8]
(C)OC(=0O)N1CCCC(CN)CC1
Typically a solid at room

Appearance [9]

temperature

Structural Representation

The chemical structure of 4-(Boc-aminomethyl)azepane is visualized below. The diagram
highlights the seven-membered azepane ring, the Boc-protected aminomethyl substituent at
the 4-position, and the unprotected secondary amine within the ring, which is often protected
with an orthogonal group in multi-step syntheses.

Caption: 2D structure of 4-(Boc-aminomethyl)azepane.

Synthesis and Manufacturing Considerations

The synthesis of functionalized azepanes can be challenging, but various strategies have been
developed. A common and effective approach involves the dearomative ring expansion of
nitroarenes, which transforms a six-membered aromatic ring into a seven-membered azepane
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system.[1][2] This modern photochemical method allows for the creation of complex azepanes
from simple starting materials.[2]

A more classical, conceptual pathway to a molecule like 4-(Boc-aminomethyl)azepane would
typically involve the reduction of a nitrile or a related functional group attached to a pre-formed
azepane core.

Representative Synthesis Workflow

The following workflow illustrates a generalized, multi-step synthesis. The causality behind this
approach is rooted in the principles of protecting group chemistry and functional group
interconversion.

Protection of Azepane Nitrogen: The secondary amine of a 4-substituted azepane precursor
(e.g., 4-cyanoazepane) is first protected, often with a group orthogonal to Boc, such as a
benzyl (Bn) or carbobenzyloxy (Cbz) group. This prevents the ring nitrogen from interfering in
subsequent steps.

Functional Group Reduction: The cyano group at the 4-position is reduced to a primary
amine. This is a critical transformation, typically achieved using strong reducing agents like
Lithium Aluminum Hydride (LiAlH4) or through catalytic hydrogenation.

Boc Protection: The newly formed primary amine is then selectively protected with the Boc
group using Di-tert-butyl dicarbonate (Bocz20). This step yields the desired bifunctional
intermediate where the exocyclic amine is protected, and the ring amine remains protected
by the initial group.

Final Deprotection (Optional): If the final desired product requires a free secondary amine on
the azepane ring, the initial protecting group (e.g., Bn) is removed. For instance, a benzyl
group is readily cleaved by hydrogenolysis.

Final Product:
4-(Boc-aminomethyl)azepane
(with N-ring protection)

Protect Ring Nitrogen " 4 Reduce Nitrile

N i) rotected-4-cyanoazepane o0, LAty N-Protected-4-(aminomethyl)azepane

Protect Primary Amine
(Boc20)
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Caption: Generalized synthetic workflow for 4-(Boc-aminomethyl)azepane.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of 4-(Boc-
aminomethyl)azepane. The following protocols are standard for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules.
e 1H NMR Spectroscopy Protocol:

o Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,
CDCls or DMSO-ds).

o Transfer the solution to a standard 5 mm NMR tube.
o Acquire the spectrum on a 400 MHz or higher field spectrometer.
o Expected Signals:

» ~1.4 ppm: A sharp singlet, integrating to 9H, corresponding to the magnetically
equivalent protons of the tert-butyl group on the Boc protector.[10]

» ~1.5-1.9 ppm: A series of broad, overlapping multiplets corresponding to the protons on
the azepane ring (CHz2 groups).

» ~2.8-3.2 ppm: Multiplets associated with the protons of the aminomethyl group (-CHz-
NHBoc) and the azepane ring protons adjacent to the ring nitrogen.

» ~4.8-5.2 ppm: A broad signal (triplet or broad singlet) for the N-H proton of the
carbamate, which may exchange with residual water in the solvent.

e 13C NMR Spectroscopy Protocol:
o Use the same sample prepared for *H NMR.

o Acquire a proton-decoupled 13C spectrum.
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o Expected Signals:
» ~28.5 ppm: A strong signal for the three equivalent methyl carbons of the Boc group.

» ~25-50 ppm: Multiple signals corresponding to the different carbon atoms of the
azepane ring and the aminomethyl group.

= ~79.0 ppm: The quaternary carbon of the Boc group (C(CHs)s).

» ~156.0 ppm: The carbonyl carbon of the Boc carbamate group.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and fragmentation pattern.

» Protocol (Electrospray lonization - ESI):

o

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

[¢]

Infuse the solution directly into the ESI source.

[¢]

Acquire the spectrum in positive ion mode.

Expected Result: The primary ion observed will be the protonated molecule [M+H]* at m/z
229.3. A sodium adduct [M+Na]* at m/z 251.3 may also be visible. A characteristic

[e]

fragment is the loss of the Boc group or tert-butyl group.

Reactivity and Applications in Medicinal Chemistry

The utility of 4-(Boc-aminomethyl)azepane lies in its predictable reactivity, which allows it to
serve as a versatile scaffold.

Key Chemical Transformations

The primary reaction pathways involve the manipulation of its two nitrogen centers. The Boc
group is designed for easy removal under acidic conditions (e.qg., trifluoroacetic acid in
dichloromethane), liberating the primary amine for subsequent reactions without affecting other

acid-stable parts of the molecule.
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+ Amide Bond Formation: Once deprotected, the primary amine is a potent nucleophile, readily
participating in amide coupling reactions with carboxylic acids using standard coupling
reagents (e.g., HATU, EDC/HOBt). This is a cornerstone reaction in drug synthesis.

+ Reductive Amination: The primary amine can be reacted with aldehydes or ketones to form
an intermediate imine, which is then reduced in situ to form a secondary amine.

+ Alkylation/Arylation: The azepane ring nitrogen (if unprotected) can undergo N-alkylation or
N-arylation (e.g., Buchwald-Hartwig amination) to introduce further diversity.

@-(Boc—aminomethyl)azepane)

Acidic Deprotection

(e.g., TFA)

4-(Aminomethyl)azepane
(Primary Amine Exposed)

Amide Coupling
(R-COOH, HATU)

N-(Azepan-4-ylmethyl)amide Derivative

Click to download full resolution via product page

Caption: Key reactivity pathway: Boc deprotection and amide coupling.

Role in Drug Discovery
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The azepane motif is increasingly recognized for its ability to confer desirable pharmacological
properties.[4][11]

» Scaffold for Kinase Inhibitors: Many kinase inhibitors require specific vectoral orientations of
substituents to fit into the ATP-binding pocket. The flexible seven-membered ring of azepane
can provide an optimal geometry for these interactions, which may not be achievable with
smaller rings. The balanol family of natural products, which are potent protein kinase
inhibitors, famously features an azepane core.[3][5]

e Improving Physicochemical Properties: Incorporating the azepane moiety can improve a
compound's solubility and metabolic stability compared to more rigid or lipophilic scaffolds.

o Exploring 3D Chemical Space: As drug discovery moves away from flat, aromatic molecules,
scaffolds like 4-(Boc-aminomethyl)azepane provide a robust entry point into more complex,
sp3-rich structures that can lead to improved selectivity and novelty.[1]

Safety and Handling

As a laboratory chemical, 4-(Boc-aminomethyl)azepane requires careful handling to minimize
exposure and ensure safety.

e General Handling: Use in a well-ventilated area or a chemical fume hood.[12] Avoid
generating dust. Wash hands thoroughly after handling.[13][14]

o Personal Protective Equipment (PPE):

o Eye Protection: Wear chemical safety goggles or glasses that comply with OSHA or
EN166 standards.

o Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab
coat or protective clothing to prevent skin contact.[13]

o Respiratory Protection: If dust is generated or ventilation is inadequate, use a
NIOSH/MSHA or European Standard EN 149 approved respirator.

o Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13]

¢ First Aid Measures:
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[e]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

o

Skin Contact: Wash off with soap and plenty of water.[12]

[¢]

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

[¢]

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious
person. Seek medical attention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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